
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride
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Descripción general
Descripción
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468.01. The purity is usually 95%.
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Mecanismo De Acción
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activity .
Pharmacokinetics
A study on a similar piperazine derivative showed promising pharmacokinetic properties .
Result of Action
Piperazine derivatives are known to have a wide range of effects due to their broad biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride, and how are reaction conditions optimized to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the piperazine-sulfonyl moiety to the ethylenediamine linker, followed by benzamide formation. Critical steps include:
- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to prevent side reactions .
- Nucleophilic Substitution : Coupling the sulfonylated piperazine to a bromoethyl intermediate via a SN2 mechanism, requiring controlled pH and temperature (e.g., 50–60°C in DMF) .
- Amidation : Final benzamide formation using 3,5-dimethylbenzoic acid activated by HBTU or EDCI in THF, with triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/HCl) yield the hydrochloride salt with >95% purity. Monitor intermediates via TLC and final product via NMR and LC-MS .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperazine sulfonyl group (δ 3.1–3.5 ppm for piperazine protons, δ 7.6–7.8 ppm for aromatic sulfonyl protons) and benzamide carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ (e.g., calculated m/z 516.2 for C23H30N3O4SCl) with <2 ppm error .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities like unreacted sulfonyl chloride or residual solvents .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity for dopamine or serotonin receptor subtypes, and what experimental models are appropriate?
- Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [3H]SCH-23390 for D1, [3H]Spiperone for D2/D3, [3H]Ketanserin for 5-HT2A) in transfected HEK293 cells. Calculate Ki values via competitive displacement curves .
- Functional Assays : Measure cAMP accumulation (D1/D5) or calcium flux (5-HT2A) to distinguish agonist/antagonist activity. For example, D3 receptor antagonism may show IC50 < 50 nM in cAMP inhibition assays .
- Cross-Reactivity Screening : Test against off-target receptors (e.g., adrenergic α1/β1) to confirm selectivity. Use a panel of 50+ GPCRs for comprehensive profiling .
Q. What quantitative structure-activity relationship (QSAR) strategies are effective in optimizing this compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Descriptor Analysis : Compute logP (target 2–3 for BBB penetration), polar surface area (<90 Ų), and hydrogen-bond donors (<3) using software like MOE or Schrödinger .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide to reduce CYP450-mediated oxidation .
- In Silico Modeling : Apply molecular dynamics simulations to predict BBB permeability (e.g., PAMPA-BBB assay correlation) .
Q. Experimental Design & Data Analysis
Q. How should researchers design a study to resolve contradictory data on the compound’s in vivo efficacy versus in vitro receptor affinity?
- Methodological Answer :
- Dose-Response Correlation : Administer escalating doses (e.g., 1–30 mg/kg, IP/PO) in rodent models (e.g., forced swim test for antidepressant activity). Compare plasma/brain concentrations (LC-MS) with in vitro IC50 values .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use WinNonlin to correlate AUC (area under the curve) with receptor occupancy (PET imaging if radiolabeled) .
- Metabolite Identification : Screen plasma for active metabolites (e.g., N-dealkylation products) that may contribute to efficacy discrepancies .
Q. What statistical approaches are recommended for analyzing variability in receptor binding data across multiple assay batches?
- Methodological Answer :
- ANOVA with Post Hoc Tests : Compare inter-batch Ki values (n ≥ 3 replicates) to identify outliers. Normalize data using internal controls (e.g., reference compound Z scores) .
- Multivariate Analysis : Apply principal component analysis (PCA) to assay conditions (e.g., temperature, ligand concentration) to isolate confounding variables .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,5-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-14-18(2)16-19(15-17)22(26)23-8-9-24-10-12-25(13-11-24)30(27,28)21-6-4-20(29-3)5-7-21;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQKXQAPJTBOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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